molecular formula C24H16ClN3O4 B12753314 (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-1-methyl-9-nitro-6-(phenylmethyl)- CAS No. 115396-51-5

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-1-methyl-9-nitro-6-(phenylmethyl)-

Cat. No.: B12753314
CAS No.: 115396-51-5
M. Wt: 445.9 g/mol
InChI Key: WHHLXKAQHATFAP-UHFFFAOYSA-N
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Description

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-1-methyl-9-nitro-6-(phenylmethyl)- is a complex organic compound that belongs to the class of benzodiazepines fused with benzopyran. This compound is characterized by its unique structure, which includes a benzodiazepine core fused with a benzopyran ring, and various substituents such as a chloro, methyl, nitro, and phenylmethyl group. It is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-1-methyl-9-nitro-6-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: This step involves the cyclization of an appropriate ortho-diamine with a suitable ketone or aldehyde under acidic or basic conditions to form the benzodiazepine core.

    Introduction of the Benzopyran Ring: The benzopyran ring is introduced through a cyclization reaction involving a phenol derivative and an appropriate electrophile.

    Substitution Reactions: The chloro, methyl, nitro, and phenylmethyl groups are introduced through various substitution reactions using appropriate reagents such as chlorinating agents, methylating agents, nitrating agents, and benzyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, to form corresponding carboxylic acids or ketones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to understand the binding interactions and mechanisms of action of benzodiazepine derivatives.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties, including anxiolytic, anticonvulsant, and sedative effects. It is also studied for its potential use in the treatment of various neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-1-methyl-9-nitro-6-(phenylmethyl)- involves its interaction with specific molecular targets such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The nitro group may also play a role in modulating the compound’s activity by influencing its electronic properties and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Clonazepam: Another benzodiazepine used for its anticonvulsant effects.

    Lorazepam: A benzodiazepine with strong anxiolytic and sedative effects.

Uniqueness

(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 2-chloro-1-methyl-9-nitro-6-(phenylmethyl)- is unique due to its fused benzopyran ring, which is not present in the other benzodiazepines mentioned. This structural feature may confer distinct pharmacological properties and potential therapeutic advantages.

Properties

CAS No.

115396-51-5

Molecular Formula

C24H16ClN3O4

Molecular Weight

445.9 g/mol

IUPAC Name

6-benzyl-2-chloro-1-methyl-9-nitrochromeno[2,3-b][1,5]benzodiazepin-13-one

InChI

InChI=1S/C24H16ClN3O4/c1-14-18(25)8-10-21-22(14)23(29)17-12-26-19-11-16(28(30)31)7-9-20(19)27(24(17)32-21)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3

InChI Key

WHHLXKAQHATFAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)C3=C(O2)N(C4=C(C=C(C=C4)[N+](=O)[O-])N=C3)CC5=CC=CC=C5)Cl

Origin of Product

United States

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